Technical Profile: 3-Ethoxyprop-1-yne (Ethyl Propargyl Ether)
Technical Profile: 3-Ethoxyprop-1-yne (Ethyl Propargyl Ether)
Executive Summary: The Alkynyl Ether Linchpin
3-Ethoxyprop-1-yne (CAS: 628-33-1), frequently referred to as ethyl propargyl ether, represents a critical bifunctional building block in advanced organic synthesis. Its utility stems from the juxtaposition of two reactive centers: a terminal alkyne capable of undergoing "Click" chemistry (CuAAC) or Sonogashira coupling, and an ether linkage that provides stability and solubility in organic media.
However, this utility comes with a severe caveat: peroxide instability . As a propargylic ether, this compound is prone to autoxidation, forming explosive peroxides at a rate significantly higher than standard dialkyl ethers. This guide synthesizes the physical constants required for experimental design with the safety protocols necessary to prevent catastrophic failure during distillation or storage.
Physicochemical Specifications
The following data represents the consensus of experimental values. Researchers should utilize these constants for calculating stoichiometry and designing isolation protocols.
Table 1: Core Physical Properties[1]
| Property | Value | Experimental Condition | Relevance |
| Molecular Formula | - | Stoichiometry | |
| Molecular Weight | 84.12 g/mol | - | Stoichiometry |
| Boiling Point | 81–82 °C | @ 760 mmHg | Distillation/Purification |
| Density | 0.831 g/mL | @ 25 °C | Volumetric dosing |
| Refractive Index ( | 1.404 | @ 20 °C | Purity verification |
| Flash Point | < 23 °C (Est.)[1][2][3] | Closed Cup | H225: Highly Flammable |
| LogP | ~0.66 | - | Lipophilicity/Partitioning |
| Solubility | Immiscible | Water | Aqueous workup separation |
| Solubility | Miscible | EtOH, Et₂O, DCM | Reaction solvents |
Critical Insight: The boiling point (82 °C) is perilously close to the decomposition temperature of concentrated peroxides. Never distill this compound to dryness.
Molecular Identification & Spectroscopic Fingerprint
Reliable identification is paramount, particularly when differentiating the product from the starting material (propargyl alcohol or propargyl bromide).
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| ¹H | 4.16 | Doublet (d) | 2H | Propargylic | |
| ¹H | 3.56 | Quartet (q) | 2H | Ether | |
| ¹H | 2.42 | Triplet (t) | 1H | Terminal Alkyne | |
| ¹H | 1.23 | Triplet (t) | 3H | Methyl |
Infrared Spectroscopy (FT-IR)
-
3290 cm⁻¹: Strong
stretch (Diagnostic for terminal alkyne). -
2115 cm⁻¹: Weak
stretch. -
1100 cm⁻¹: Strong
ether stretch.
Synthesis Protocol: Williamson Ether Synthesis[7][8]
While commercial sources exist, in-house synthesis is often required to ensure fresh, peroxide-free material. The most robust pathway is the Williamson Ether Synthesis utilizing Propargyl Bromide and Sodium Ethoxide.
Reaction Logic
Experimental Workflow
Reagents:
-
Propargyl Bromide (80% in toluene): 1.0 equiv.[1]
-
Ethanol (Absolute): Solvent & Reagent.[1]
-
Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt): 1.1 equiv.[1]
Protocol:
-
Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, dissolve NaOH (1.1 equiv) in absolute ethanol (5 mL/mmol) under
atmosphere. Stir until fully dissolved to generate ethoxide in situ. -
Addition: Cool the solution to 0 °C. Add Propargyl Bromide (1.0 equiv) dropwise over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).
-
Quench & Workup:
-
Filter off the NaBr precipitate.
-
Concentrate the filtrate carefully (do not dry completely).
-
Dilute with
and wash with water ( ) to remove excess ethanol.[1] -
Wash with Brine, dry over
.
-
-
Purification: Distill the crude oil at atmospheric pressure. Collect fractions boiling at 80–82 °C.
Visualization: Synthesis & Purification Logic
Figure 1: Step-by-step workflow for the Williamson synthesis of 3-ethoxyprop-1-yne, highlighting the critical safety checkpoint.
Safety & Handling: The Peroxide Protocol
3-Ethoxyprop-1-yne is classified as a Class D Peroxide Former .[1][3] The propargylic C-H bonds are highly susceptible to radical abstraction by oxygen, leading to hydroperoxide formation.
Hazard Profile
-
H225: Highly flammable liquid and vapor.[3]
-
H315/H319: Causes skin and serious eye irritation.[3]
-
Explosion Hazard: Concentration of peroxides during distillation can lead to detonation.
Storage & Maintenance[9]
-
Inhibitors: Store with BHT (Butylated hydroxytoluene) if not using immediately.
-
Temperature: Store at 2–8 °C in the dark.
-
Testing: Test for peroxides using KI starch paper or Quantofix® strips before any distillation or heating step.
Peroxide Mitigation Diagram
Figure 2: Decision matrix for handling propargylic ethers suspected of peroxide contamination.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6427121, 3-Ethoxyprop-1-yne.[1] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1-Propyne, 3-ethoxy-.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]
